molecular formula C14H16FN3OS2 B11188285 N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B11188285
M. Wt: 325.4 g/mol
InChI Key: XNRZJCRCGIIYAV-UHFFFAOYSA-N
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Description

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.

    Industry: Utilized in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells. This inhibition is primarily due to the compound’s ability to bind to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of a fluorophenyl group and a thiadiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C14H16FN3OS2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H16FN3OS2/c1-14(2,3)11(19)16-12-17-18-13(21-12)20-8-9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,17,19)

InChI Key

XNRZJCRCGIIYAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F

Origin of Product

United States

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